

In-depth Technical Guide: ^1H and ^{13}C NMR Spectra of Tetraoctylphosphonium Bromide

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Compound of Interest

Compound Name: Tetraoctylphosphonium bromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **tetraoctylphosphonium bromide**. The information contained herein is intended to support research, development, and quality control activities involving this compound.

Introduction

Tetraoctylphosphonium bromide is a quaternary phosphonium salt, a class of compounds often utilized as phase-transfer catalysts, ionic liquids, and antimicrobial agents. A thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure and dynamics of such compounds. This guide presents a detailed analysis of the ^1H and ^{13}C NMR spectra of **tetraoctylphosphonium bromide**, including tabulated spectral data, a representative experimental protocol, and a structural diagram illustrating the chemical environments of the nuclei.

Data Presentation

The following tables summarize the quantitative ^1H and ^{13}C NMR spectral data for **tetraoctylphosphonium bromide**, recorded in deuterated chloroform (CDCl_3).

Table 1: ^1H NMR Spectral Data of **Tetraoctylphosphonium Bromide** in CDCl_3

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity
P-(CH ₂ -CH ₂ -...) ₄	~2.35	Multiplet
...-CH ₂ -CH ₂ -CH ₃	~1.45	Multiplet
Bulk -(CH ₂) ₅ -	~1.27	Broad Multiplet
...-CH ₂ -CH ₃	0.88	Triplet

Table 2: ^{13}C NMR Spectral Data of **Tetraoctylphosphonium Bromide** in CDCl_3

Signal Assignment	Chemical Shift (δ , ppm)
P-CH ₂ -...	~31.5
P-CH ₂ -CH ₂ -...	~29.0
...-CH ₂ -CH ₂ -CH ₂ -P	~22.5
...-CH ₂ -CH ₃	~14.0
Other -(CH ₂)-	~31.0, ~29.2, ~22.6

Experimental Protocols

The following is a representative experimental protocol for acquiring high-quality ^1H and ^{13}C NMR spectra of **tetraoctylphosphonium bromide**. This protocol is based on standard practices for the NMR analysis of phosphonium salts and ionic liquids.

1. Sample Preparation

- Materials:
 - Tetraoctylphosphonium bromide** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated chloroform (CDCl_3 , 99.8 atom % D) containing 0.03% v/v tetramethylsilane (TMS)

- 5 mm NMR tube
- Vortex mixer
- Pipette
- Procedure:
 - Weigh the desired amount of **tetraoctylphosphonium bromide** and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Vortex the mixture until the solid is completely dissolved.
 - Carefully transfer the solution into a 5 mm NMR tube using a pipette.

2. NMR Data Acquisition

- Instrumentation:
 - A high-resolution NMR spectrometer operating at a magnetic field strength of 9.4 T (corresponding to a ^1H frequency of 400 MHz and a ^{13}C frequency of 100 MHz) or higher.
 - A 5 mm broadband probe.
- ^1H NMR Parameters (Representative):
 - Pulse Program: Standard single-pulse experiment (e.g., zg30)
 - Number of Scans: 16 to 64
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time (aq): 4.0 s
 - Spectral Width (sw): 20 ppm
 - Temperature: 298 K

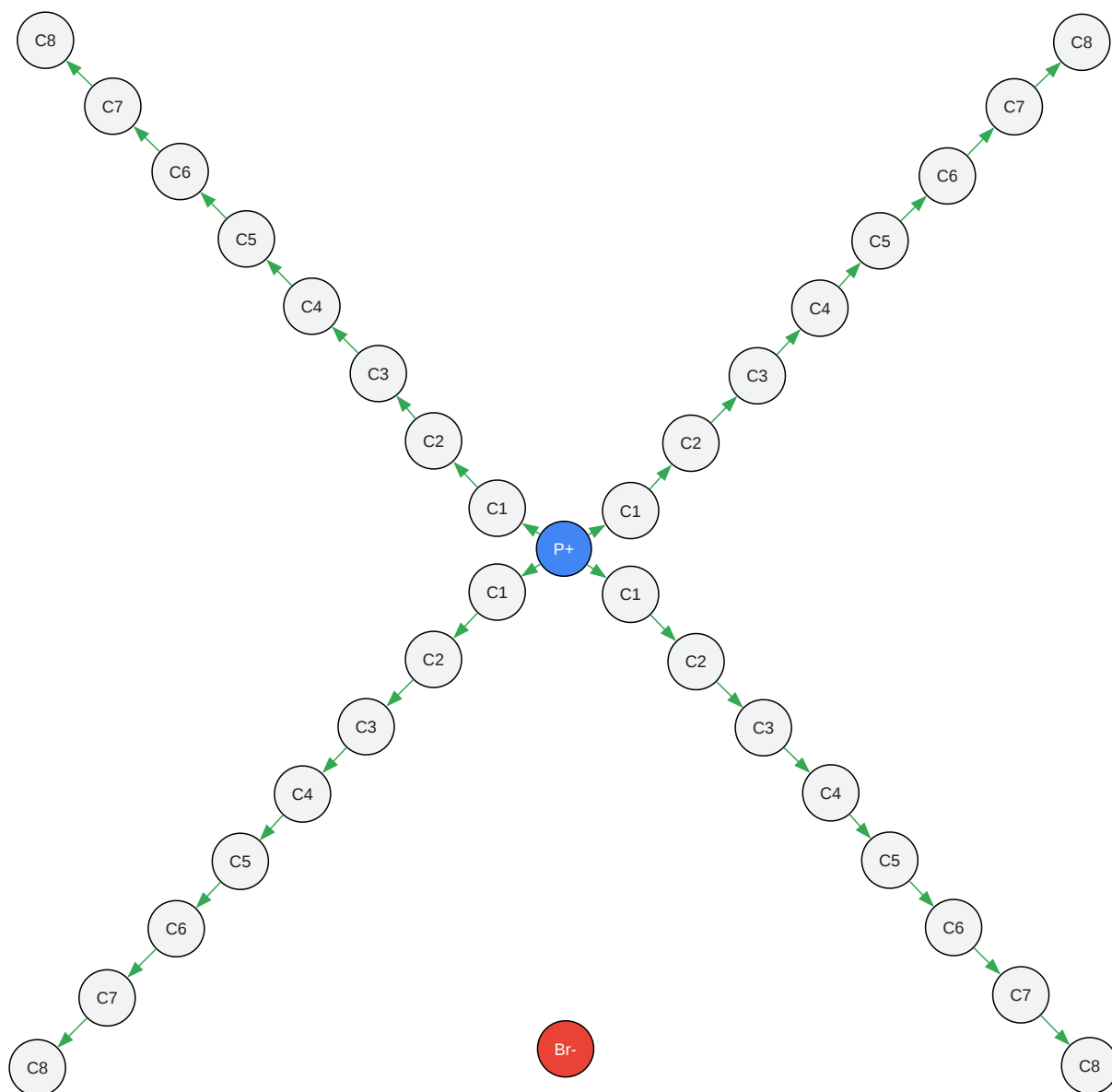
- ^{13}C NMR Parameters (Representative):
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
 - Number of Scans: 1024 to 4096 (or more, depending on concentration)
 - Relaxation Delay (d1): 2.0 s
 - Acquisition Time (aq): 1.0 s
 - Spectral Width (sw): 250 ppm
 - Decoupling: Broadband proton decoupling (e.g., garp)
 - Temperature: 298 K

3. Data Processing

- Apply an exponential window function (line broadening) of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C spectra.
- Perform Fourier transformation.
- Phase correct the spectra manually.
- Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ^1H and ^{13}C spectra.
- Integrate the signals in the ^1H spectrum.
- Perform peak picking to determine the chemical shifts of all signals.

Mandatory Visualization

The following diagram illustrates the molecular structure of **tetraoctylphosphonium bromide** and highlights the distinct chemical environments of the proton and carbon atoms, which give rise to the observed NMR signals.



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Molecular structure of **tetraoctylphosphonium bromide**.

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